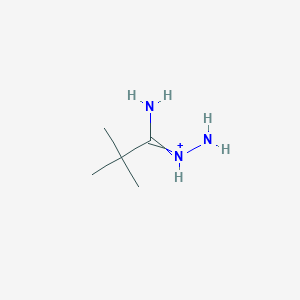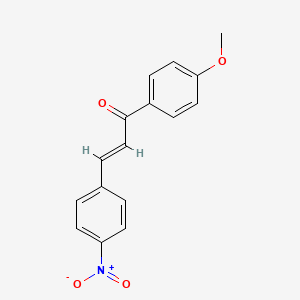
trans-4'-Methoxy-4-nitrochalcon
Übersicht
Beschreibung
trans-4’-Methoxy-4-nitrochalcone: is a chalcone derivative with the molecular formula C16H13NO4 . Chalcones are a type of natural compound belonging to the flavonoid family, characterized by the presence of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its potential biological activities and has been the subject of various scientific studies.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-4’-Methoxy-4-nitrochalcone is used as a starting material for the synthesis of various heterocyclic compounds. It serves as a precursor for the synthesis of pyrazolines, isoxazoles, and pyrimidines through cyclization reactions .
Biology and Medicine: The compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis through various molecular pathways .
Industry: In the industrial sector, trans-4’-Methoxy-4-nitrochalcone is used in the development of organic brightening agents, fluorescent whitening agents, and polymerization catalysts .
Wirkmechanismus
Trans-4’-Methoxy-4-nitrochalcone, also known as (E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one, is a compound with a molecular formula of C16H13NO4 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
Chalcones, the family of compounds to which it belongs, are known to interact with a variety of targets, including enzymes, receptors, and cellular structures, depending on their specific chemical structure .
Mode of Action
Chalcones are known to exert their effects through various physiological modes of action, including the induction of apoptosis and cell cycle arrest .
Biochemical Pathways
For instance, they can stimulate the accumulation of reactive oxygen species (ROS), leading to apoptosis . They can also cause cell cycle arrest, inhibiting cell growth .
Result of Action
Chalcones are known to exert cytotoxic effects in a variety of human tumor cells, resulting in cell cycle arrest, which might inhibit cell growth and/or induce apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Methoxy-4-nitrochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aryl methyl ketone (such as acetophenone) and an aromatic aldehyde (such as 4-nitrobenzaldehyde) in the presence of a base like sodium hydroxide in ethanol. The reaction proceeds under reflux conditions, leading to the formation of the chalcone derivative .
Industrial Production Methods: While specific industrial production methods for trans-4’-Methoxy-4-nitrochalcone are not widely documented, the general approach involves large-scale Claisen-Schmidt condensation reactions. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-4’-Methoxy-4-nitrochalcone can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction of the nitro group in trans-4’-Methoxy-4-nitrochalcone can be achieved using reagents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids, quinones.
Reduction: Amines.
Substitution: Various substituted chalcone derivatives.
Vergleich Mit ähnlichen Verbindungen
- trans-4’-Methoxy-3-nitrochalcone
- 2’,4’,6’-Trimethoxy-4-nitrochalcone
- 2’-Hydroxy-4’-methoxy-2,3-benzochalcone
Comparison: trans-4’-Methoxy-4-nitrochalcone is unique due to its specific substitution pattern, which influences its biological activity and chemical reactivity. Compared to other chalcone derivatives, it exhibits distinct antimicrobial and anticancer properties, making it a valuable compound for scientific research and industrial applications .
Eigenschaften
IUPAC Name |
(E)-1-(4-methoxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(8-3-12)17(19)20/h2-11H,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIDDTIFHZVUNT-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6552-67-6 | |
| Record name | NSC40919 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40919 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
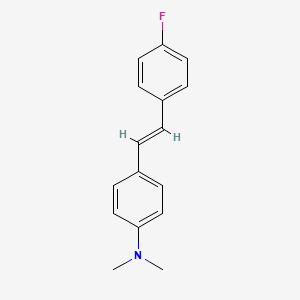
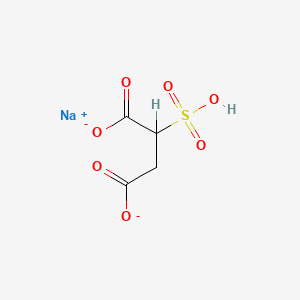
![[1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(2,4-dinitrophenyl)-3,3'-dimethoxy-](/img/structure/B1624037.png)
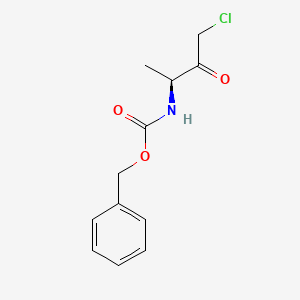
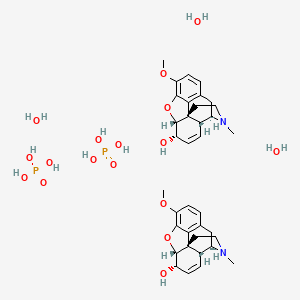
![8-[(E)-[3-[(E)-(2,4-diphenyl-6,7-dihydro-5H-chromen-1-ium-8-ylidene)methyl]cyclohex-2-en-1-ylidene]methyl]-2,4-diphenyl-6,7-dihydro-5H-chromene;perchlorate](/img/structure/B1624040.png)
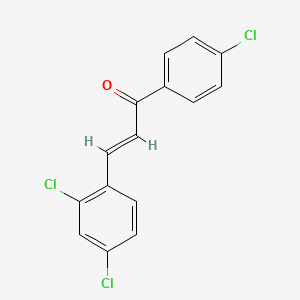
![1-methyl-5H-pyrido[4,3-b]indole-3-carboxylic acid](/img/structure/B1624045.png)
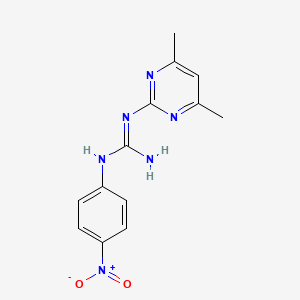
![Methyl 3-(5-{(E)-2-[2-oxo-6-(trifluoromethyl)-2,3-dihydropyrimidin-4-YL]vinyl}-2-furyl)benzoate](/img/structure/B1624048.png)
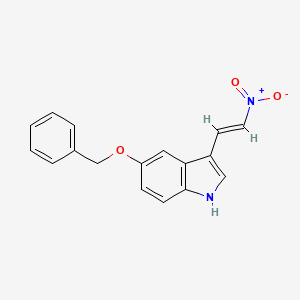
![(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]propanoic Acid](/img/structure/B1624051.png)

